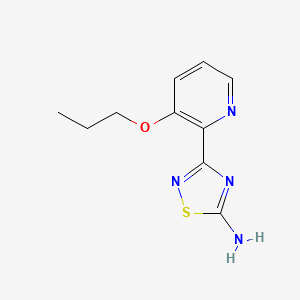
2-Chloro-3-(4-morpholinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-morpholin-4-ylaniline is an organic compound that belongs to the class of aromatic amines It features a chloro group and a morpholine ring attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-morpholin-4-ylaniline typically involves the nucleophilic substitution of a chloroaniline derivative with morpholine. One common method is the reaction of 2-chloro-3-nitroaniline with morpholine under reducing conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like iron powder or tin chloride.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-3-morpholin-4-ylaniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed amination reactions have been employed to achieve high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-3-morpholin-4-ylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like iron powder, tin chloride, or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
2-chloro-3-morpholin-4-ylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-morpholin-4-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-2-morpholin-4-ylaniline
- 4-chloro-3-morpholin-4-ylaniline
- 2-chloro-4-morpholin-4-ylaniline
Uniqueness
2-chloro-3-morpholin-4-ylaniline is unique due to the specific positioning of the chloro group and morpholine ring on the aniline core. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers. The presence of the morpholine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C10H13ClN2O |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
2-chloro-3-morpholin-4-ylaniline |
InChI |
InChI=1S/C10H13ClN2O/c11-10-8(12)2-1-3-9(10)13-4-6-14-7-5-13/h1-3H,4-7,12H2 |
Clave InChI |
YJBMUSKQVFLDQI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=CC(=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)

![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)

![Ethyl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13892919.png)


![2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt](/img/structure/B13892938.png)

![2-isoquinolin-5-yl-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13892953.png)
![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)

![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
